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molecular formula C17H21ClN2O5 B8441489 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,6-chloro-5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,6-chloro-5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester

Cat. No. B8441489
M. Wt: 368.8 g/mol
InChI Key: FHISQDYFVRBXEB-UHFFFAOYSA-N
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Patent
US07208494B2

Procedure details

A solution of 1.0 g (2.71 mmol) 6-chloro-5-ethoxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 20 mL dichloromethane was cooled to 0° C., 10 mL (14.9 g, 0.13 mol) trifluoroacetic acid was added and then the cooling bath was removed. After 1 h the volatile components were removed and the residue was poured into 10% aqueous sodium bicarbonate solution and extracted twice with dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. The resulting white solid (100%) was used without further purification.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:18](C(OC(C)(C)C)=O)[C:9]2=[N:10][C:11]([Cl:17])=[C:12]([O:14][CH2:15][CH3:16])[CH:13]=[C:8]2[CH:7]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[CH2:2]([O:3][C:4]([C:6]1[NH:18][C:9]2=[N:10][C:11]([Cl:17])=[C:12]([O:14][CH2:15][CH3:16])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCOC(=O)C1=CC=2C(=NC(=C(C2)OCC)Cl)N1C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
After 1 h the volatile components were removed
Duration
1 h
ADDITION
Type
ADDITION
Details
the residue was poured into 10% aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting white solid (100%) was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=2C(=NC(=C(C2)OCC)Cl)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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